

Measuring the Metabolic Effects of Calcium Oxoglutarate Using the Seahorse XF Analyzer

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Compound of Interest

Compound Name: Calcium oxoglutarate

Cat. No.: B1231874

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium oxoglutarate (calcium alpha-ketoglutarate or Ca-AKG) is a key metabolic intermediate that plays a crucial role in cellular energy production and various signaling pathways. As an intermediate in the Krebs cycle, it is central to mitochondrial respiration.[1] Emerging research indicates its potential in influencing longevity and cellular health by supporting mitochondrial function.[2] The Agilent Seahorse XF Analyzer provides a powerful platform to investigate the real-time metabolic effects of compounds like Ca-AKG on live cells by measuring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[3]

These application notes provide detailed protocols for utilizing the Seahorse XF Analyzer to assess the impact of Ca-AKG on cellular metabolism, specifically focusing on the Cell Mito Stress Test, the Glycolysis Stress Test, and the Real-Time ATP Rate Assay.

Data Presentation

The following tables summarize quantitative data from a study investigating the effects of alpha-ketoglutarate (AKG) on mitochondrial respiration in HT22 cells under oxidative stress. Due to the limited availability of published data for the Glycolysis Stress Test and Real-Time ATP Rate Assay with Ca-AKG treatment, the corresponding tables present hypothetical data

reflecting expected outcomes based on the known metabolic functions of AKG. These are intended as a guide for data interpretation.

Table 1: Effect of Alpha-Ketoglutarate on Mitochondrial Respiration Parameters in H₂O₂-Treated HT22 Cells

Parameter	Control (H ₂ O ₂)	1 mM AKG + H ₂ O ₂	2 mM AKG + H ₂ O ₂	4 mM AKG + H ₂ O ₂
Basal Respiration (OCR, pmol/min)	100 ± 8.5	125 ± 10.2	145 ± 11.8	160 ± 13.5
ATP Production (OCR, pmol/min)	70 ± 6.3	95 ± 8.1	115 ± 9.7	130 ± 11.2
Maximal Respiration (OCR, pmol/min)	150 ± 12.1	180 ± 14.5	210 ± 17.3	235 ± 19.8
Spare Respiratory Capacity (%)	50 ± 5.2	55 ± 6.1	65 ± 7.3	75 ± 8.1

Data is presented as mean ± standard deviation. Data is adapted from a study by Wu et al. (2022) on the effects of AKG on H₂O₂-induced injury in HT22 cells.[\[4\]](#)

Table 2: Illustrative Example of Expected Effects of Calcium Oxoglutarate on Glycolytic Parameters

Parameter	Control	2 mM Ca-AKG
Glycolysis (ECAR, mpH/min)	30 ± 3.5	25 ± 3.1
Glycolytic Capacity (ECAR, mpH/min)	50 ± 4.8	45 ± 4.2
Glycolytic Reserve (%)	67 ± 7.2	80 ± 8.5

Note: This table presents hypothetical data based on the expected metabolic shift towards oxidative phosphorylation with Ca-AKG supplementation. Actual results may vary.

Table 3: Illustrative Example of Expected Effects of Calcium Oxoglutarate on ATP Production Rates

Parameter	Control	2 mM Ca-AKG
mitoATP Production Rate ($\mu\text{mol ATP/min}$)	100 ± 9.8	130 ± 12.5
glycoATP Production Rate ($\mu\text{mol ATP/min}$)	40 ± 4.2	30 ± 3.8
Total ATP Production Rate ($\mu\text{mol ATP/min}$)	140 ± 13.1	160 ± 15.6

Note: This table presents hypothetical data based on the expected increase in mitochondrial ATP production and a potential compensatory decrease in glycolytic ATP production with Ca-AKG supplementation. Actual results may vary.

Experimental Protocols

Seahorse XF Cell Mito Stress Test

This assay measures key parameters of mitochondrial function by sequentially injecting mitochondrial respiratory chain inhibitors.[\[5\]](#)

Materials:

- Seahorse XF Analyzer (e.g., XFe96)
- Seahorse XF Cell Culture Microplates
- Calcium Oxoglutarate (Ca-AKG)
- Seahorse XF Calibrant
- Seahorse XF Base Medium (supplemented with glucose, sodium pyruvate, and glutamine)

- Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

Protocol:

- Cell Culture:
 - Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density to achieve a confluent monolayer on the day of the assay.
 - Incubate overnight at 37°C in a 5% CO₂ incubator.
- Sensor Cartridge Hydration:
 - On the day before the assay, hydrate the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.
 - Incubate overnight at 37°C in a non-CO₂ incubator.
- Assay Preparation:
 - On the day of the assay, prepare the assay medium. For the treatment group, supplement the medium with the desired concentration of Ca-AKG (a typical starting range is 1-5 mM). The control group should receive the vehicle.
 - Remove the cell culture medium from the plate and wash once with the prepared assay medium.
 - Add 180 µL of the final assay medium (with or without Ca-AKG) to each well.
 - Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour before the assay.
- Instrument Setup and Execution:
 - Load the hydrated sensor cartridge with the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) according to the Seahorse XF Cell Mito Stress Test protocol.

- Calibrate the Seahorse XF Analyzer with the sensor cartridge.
- After calibration, replace the calibrant plate with the cell culture plate and initiate the assay. The instrument will measure baseline OCR and ECAR, followed by sequential injections of the inhibitors.

Seahorse XF Glycolysis Stress Test

This assay measures key parameters of glycolytic flux by sequentially injecting glucose, a mitochondrial inhibitor, and a glycolysis inhibitor.

Materials:

- Seahorse XF Analyzer
- Seahorse XF Cell Culture Microplates
- Calcium Oxoglutarate (Ca-AKG)
- Seahorse XF Calibrant
- Seahorse XF Base Medium (without glucose or pyruvate)
- Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, and 2-Deoxyglucose (2-DG))

Protocol:

- Cell Culture and Sensor Cartridge Hydration:
 - Follow steps 1 and 2 from the Cell Mito Stress Test protocol.
- Assay Preparation:
 - On the day of the assay, prepare the glycolysis stress test medium. For the treatment group, supplement the medium with the desired concentration of Ca-AKG.
 - Wash cells with the prepared assay medium.

- Add 180 μ L of the final assay medium to each well.
- Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour.
- Instrument Setup and Execution:
 - Load the hydrated sensor cartridge with Glucose, Oligomycin, and 2-DG according to the Seahorse XF Glycolysis Stress Test protocol.
 - Calibrate the instrument.
 - Replace the calibrant plate with the cell culture plate and start the assay. The instrument will measure baseline ECAR and OCR before and after each injection.

Seahorse XF Real-Time ATP Rate Assay

This assay simultaneously quantifies the rate of ATP production from glycolysis and mitochondrial respiration.

Materials:

- Seahorse XF Analyzer
- Seahorse XF Cell Culture Microplates
- Calcium Oxoglutarate (Ca-AKG)
- Seahorse XF Calibrant
- Seahorse XF DMEM Medium, pH 7.4 (supplemented with glucose, sodium pyruvate, and glutamine)
- Seahorse XF Real-Time ATP Rate Assay Kit (containing Oligomycin and Rotenone/Antimycin A)

Protocol:

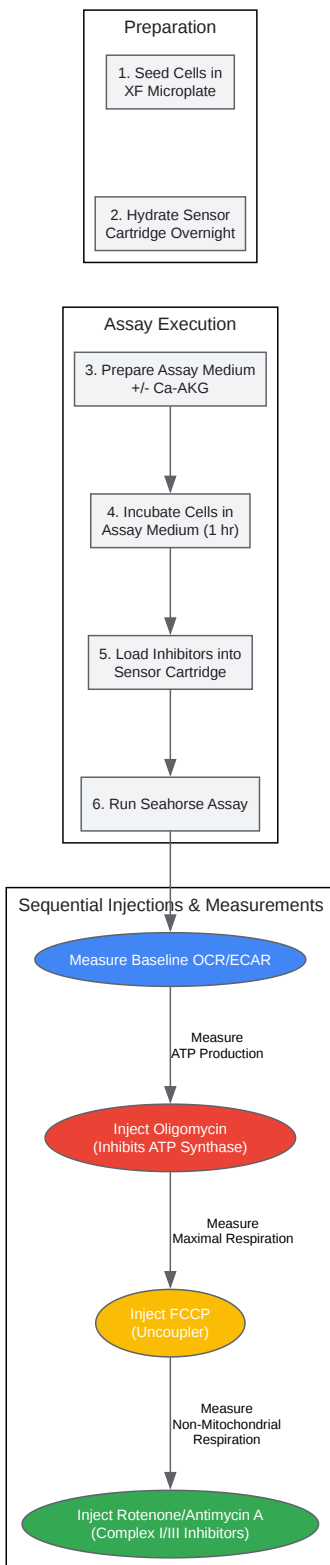
- Cell Culture and Sensor Cartridge Hydration:

- Follow steps 1 and 2 from the Cell Mito Stress Test protocol.
- Assay Preparation:
 - Prepare the assay medium as per the kit instructions. For the treatment group, supplement the medium with the desired concentration of Ca-AKG.
 - Wash cells and add 180 μ L of the final assay medium to each well.
 - Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour.
- Instrument Setup and Execution:
 - Load the hydrated sensor cartridge with Oligomycin and Rotenone/Antimycin A.
 - Calibrate the instrument.
 - Replace the calibrant plate with the cell culture plate and begin the assay. The software will calculate the mitoATP and glycoATP production rates based on the changes in OCR and ECAR following the inhibitor injections.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

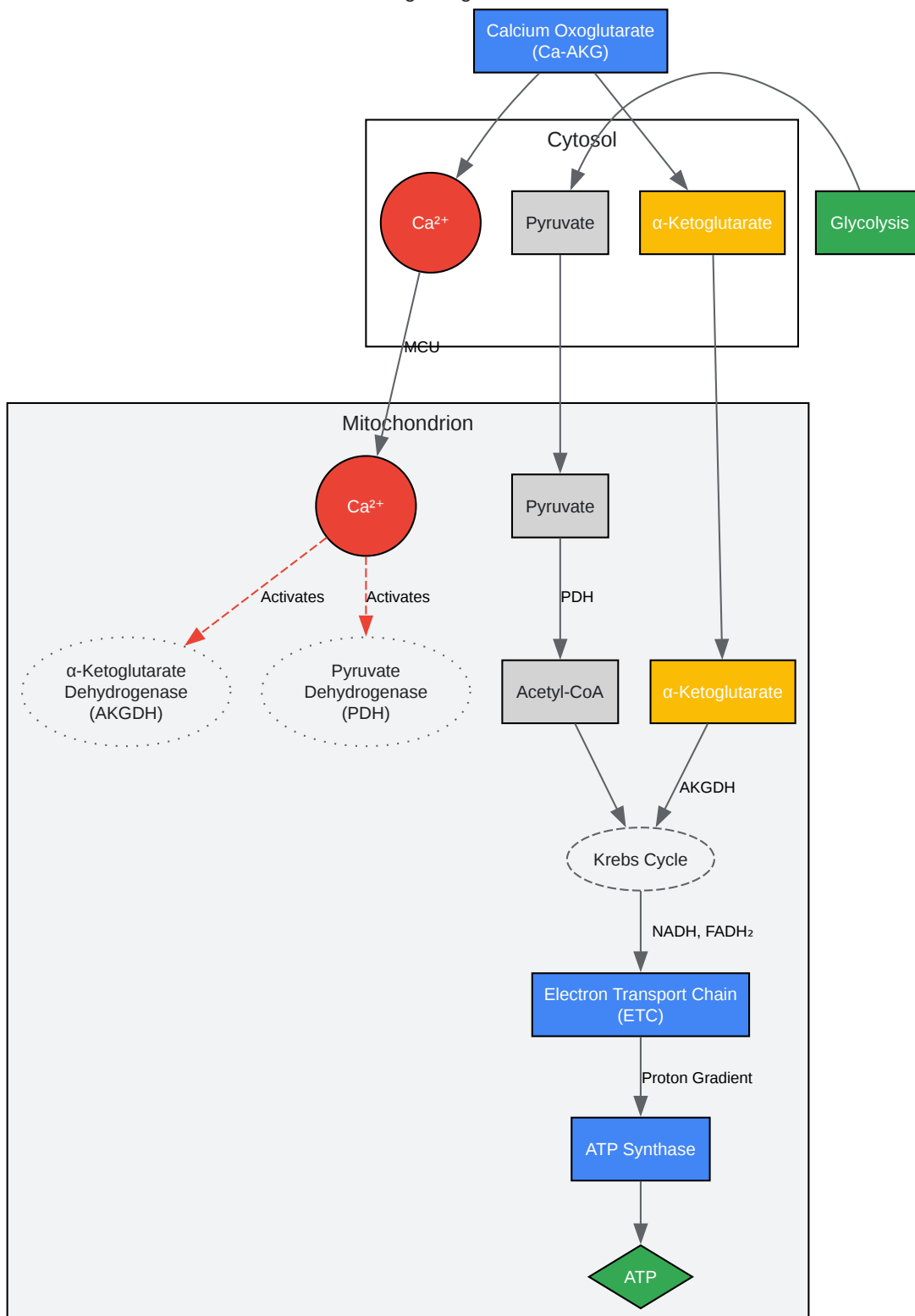
Seahorse Mito Stress Test Workflow



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Caption: Workflow for the Seahorse XF Cell Mito Stress Test.

Ca-AKG and Calcium Signaling in Mitochondrial Metabolism



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Caption: Ca-AKG and Calcium Signaling in Mitochondrial Metabolism.

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